1,3,5-Trifluorobenzene (CAS: 372-38-3) is a highly symmetrical (D3h) fluorinated aromatic building block characterized by three alternating fluorine atoms on a benzene ring. This specific substitution pattern imparts unique electronic properties, including the absence of a permanent dipole moment, high C-H bond acidity, and exceptional oxidative stability. Commercially, it is prioritized as a precision precursor in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where its symmetry guarantees single-regioisomer products. Furthermore, it has emerged as a critical co-solvent and solid electrolyte interphase (SEI) forming additive in next-generation high-voltage lithium-ion batteries, offering a distinct balance of thermodynamic stability and interfacial compatibility not found in standard hydrofluoroethers or monofluorinated solvents [1].
Substituting 1,3,5-trifluorobenzene with generic fluorinated analogs fails in both precision synthesis and advanced materials applications. If a buyer substitutes this compound with its isomer 1,2,4-trifluorobenzene, the loss of D3h symmetry results in multiple regioisomers during electrophilic aromatic substitution, drastically increasing downstream chromatographic purification costs [2]. In energy storage applications, substituting it with monofluorobenzene leads to interfacial instability at high voltages, while highly fluorinated alternatives like hexafluorobenzene suffer from excessive thermodynamic instability [1]. Therefore, 1,3,5-trifluorobenzene occupies a non-interchangeable procurement niche that uniquely combines absolute regiocontrol, an optimal C-H/C-F activation ratio, and superior anodic stability.
In high-voltage (4.5 V) lithium metal battery applications, the incorporation of 1,3,5-trifluorobenzene as a co-solvent with fluorobenzene significantly boosts thermodynamic and interfacial stability compared to standard hydrofluoroether (HFE) or pure fluorobenzene diluted high-concentration electrolytes (DHCE). The optimized 1,3,5-trifluorobenzene-assisted electrolyte achieves an ultrahigh Coulombic efficiency of 99.2% in Li-Cu cells and enables NCM811/graphite pouch cells to retain 80% capacity after 470 cycles[1].
| Evidence Dimension | Coulombic Efficiency and Capacity Retention at 4.5 V |
| Target Compound Data | 99.2% CE; 80% capacity retention at 470 cycles (co-assisted electrolyte) |
| Comparator Or Baseline | Standard FB-DHCE or HFE-DHCE (lower cycle life and interfacial instability) |
| Quantified Difference | Enables >300 stable cycles for Li-Cu and 470 cycles for NCM811 pouch cells |
| Conditions | 4.5 V Li-metal batteries, low temperature (-20 °C) to room temperature |
Critical for battery manufacturers requiring stable, high-voltage electrolyte formulations that prevent transition metal dissolution and form robust solid electrolyte interphases (SEI).
The presence of three symmetrical fluorine substituents in 1,3,5-trifluorobenzene precisely modulates the acidity and activation kinetics of its C-H bonds. In transition-metal-mediated C-H activation, the reaction rate follows the order: fluorobenzene < 1,4-difluorobenzene ≈ 1,3,5-trifluorobenzene < pentafluorobenzene. This intermediate reactivity allows 1,3,5-trifluorobenzene to undergo controlled functionalization without the over-reactivity and competitive C-F bond activation often observed in highly fluorinated analogs like pentafluorobenzene [1].
| Evidence Dimension | Relative C-H Bond Activation Rate |
| Target Compound Data | Intermediate reaction rate (comparable to 1,4-difluorobenzene) |
| Comparator Or Baseline | Pentafluorobenzene (faster, competitive C-F cleavage) and Fluorobenzene (slower) |
| Quantified Difference | Provides optimal kinetic balance, avoiding the C-F bond cleavage seen in pentafluorobenzene |
| Conditions | Transition-metal-mediated C-H activation pathways |
Enables synthetic chemists to achieve high-yield, controlled functionalization while avoiding the costly side reactions associated with competitive C-F bond cleavage.
The symmetrical arrangement of three highly electronegative fluorine atoms in 1,3,5-trifluorobenzene optimizes the π-molecular orbital distribution, leading to a phenomenon termed 'fluoromaticity'. This compound exhibits an aromatic stabilization energy approximately 4 kcal/mol greater than that of unfluorinated benzene, and possesses the shortest average carbon-carbon bond lengths among all trifluorobenzene isomers [1].
| Evidence Dimension | Aromatic Stabilization Energy (Activation Energy of Hydrogenation) |
| Target Compound Data | Elevated stabilization energy (~4 kcal/mol greater than benzene) |
| Comparator Or Baseline | Benzene (baseline aromaticity) |
| Quantified Difference | ~4 kcal/mol higher aromatic stabilization energy |
| Conditions | Computational and kinetic hydrogenation profiling |
Provides superior thermal and chemical resistance in harsh processing environments, making it an ideal inert solvent or robust structural motif in advanced materials.
The photophysical behavior of 1,3,5-trifluorobenzene differs markedly from its asymmetric counterparts. Gas-phase spectrofluorometric studies show that 1,3,5-trifluorobenzene has a maximum triplet yield of 0.40 (at 2640 Å), whereas 1,2,4-trifluorobenzene reaches a higher triplet yield of 0.64 (at 2780 Å). This specific triplet state energy and yield dictate its utility as a solvent or participant in UV-mediated photochemical transformations [1].
| Evidence Dimension | Maximum Triplet Yield (gas phase) |
| Target Compound Data | 0.40 (at 2640 Å) |
| Comparator Or Baseline | 1,2,4-Trifluorobenzene (0.64 at 2780 Å) |
| Quantified Difference | 37.5% lower triplet yield, occurring at a shorter excitation wavelength |
| Conditions | Gas-phase biacetyl sensitized emission technique |
Crucial for process chemists designing photochemical reactors, as the specific UV absorption and triplet yield dictate solvent inertness or sensitization efficiency.
Directly downstream of its superior oxidative stability and Coulombic efficiency [1], 1,3,5-trifluorobenzene is an optimal co-solvent and SEI-forming additive for batteries operating at or above 4.5 V. It prevents the transition metal dissolution and interfacial degradation typically seen when using standard hydrofluoroethers or monofluorinated diluents.
Leveraging its intermediate C-H activation kinetics and strict D3h symmetry [2], this compound serves as a premium building block for active pharmaceutical ingredients. It ensures the production of single-regioisomer intermediates during directed ortho-metalation, eliminating the need for complex chromatographic separations required when using asymmetric analogs like 1,2,4-trifluorobenzene.
Due to its enhanced aromatic stabilization energy (fluoromaticity) [3], 1,3,5-trifluorobenzene is selected over less fluorinated benzenes for synthesizing high-performance polymers and liquid crystals that must withstand extreme thermal and chemical environments.
Because of its specific and lower maximum triplet yield compared to asymmetric isomers [4], 1,3,5-trifluorobenzene is highly suited as a tunable solvent medium in gas-phase and liquid-phase photochemical reactions where precise UV absorption control is required.
Flammable;Irritant